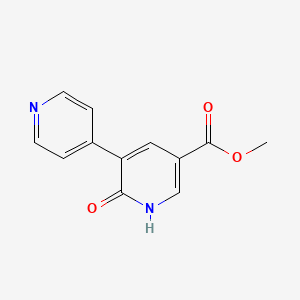
3-bromo-4-phenyl-2H-furan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-phenyl-2H-furan-5-one is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-phenyl-2H-furan-5-one typically involves the bromination of a furan derivative. One common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This reaction yields a brominated intermediate, which can be further transformed into the desired compound through various steps, including phosphonation and desilylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反应分析
Types of Reactions
3-Bromo-4-phenyl-2H-furan-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator in bromination.
Palladium Catalysts: Employed in coupling reactions.
Sodium Hydride (NaH): Used in deprotonation steps.
Major Products Formed
Substituted Furans: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Oxidized or Reduced Furans: Depending on the specific oxidation or reduction conditions applied.
科学研究应用
3-Bromo-4-phenyl-2H-furan-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-bromo-4-phenyl-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The bromine and phenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt microbial cell walls, or interfere with viral replication processes .
相似化合物的比较
Similar Compounds
3,4-Dibromo-2H-furan-5-one: Another brominated furan derivative with similar reactivity.
4-Phenyl-2H-furan-5-one: Lacks the bromine substituent but shares the phenyl group.
2-Bromo-5-nitrofuran: Contains both bromine and nitro groups, offering different reactivity patterns.
Uniqueness
3-Bromo-4-phenyl-2H-furan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and phenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications .
属性
分子式 |
C10H7BrO2 |
|---|---|
分子量 |
239.06 g/mol |
IUPAC 名称 |
3-bromo-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H7BrO2/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI 键 |
KVWOPBVARGZMOS-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B13887431.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid](/img/structure/B13887437.png)
![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)
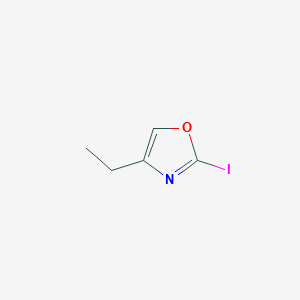


![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
![5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)
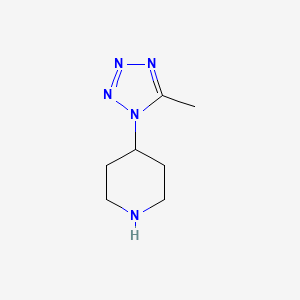
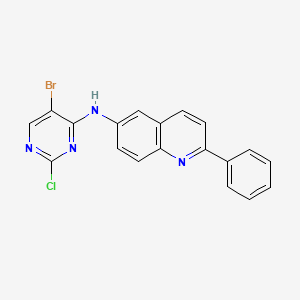
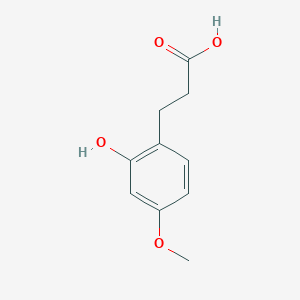
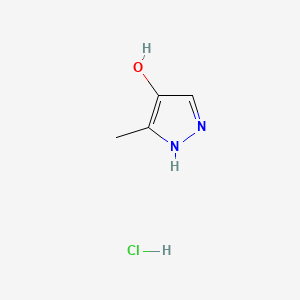
![Tert-butyl 6-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B13887490.png)
